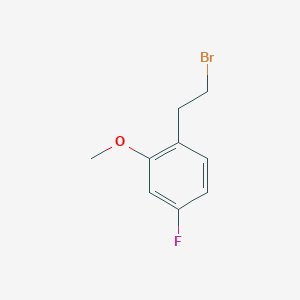
1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene
Descripción general
Descripción
1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is an organic compound that has garnered attention due to its unique structure and potential biological activities. Characterized by a bromoethyl group, a fluoro group, and a methoxy group attached to a benzene ring, this compound has a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be illustrated as follows:
This compound's reactivity is influenced by the presence of both halogen (bromo and fluoro) and methoxy substituents, which can participate in various chemical reactions, including nucleophilic substitutions.
Mechanism of Biological Activity
The biological activity of this compound is hypothesized to arise from its ability to interact with different biological molecules such as enzymes, receptors, and nucleic acids. The halogenated structure may enhance its binding affinity to specific targets, leading to modulation of biochemical pathways.
Potential Mechanisms Include:
- Nucleophilic Substitution : The bromoethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
- Enzyme Interaction : Similar compounds have shown interactions with enzymes, influencing their catalytic activity and potentially leading to therapeutic effects.
Biological Activity Studies
Research into the biological activities of this compound has revealed its potential in various applications:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of halogens often enhances the lipophilicity and reactivity towards microbial targets.
Anticancer Properties
Some investigations suggest that halogenated compounds can induce apoptosis in cancer cells. The specific mechanisms may involve interference with cell signaling pathways or direct cytotoxic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Bromo-4-fluoro-2-methoxybenzene | Contains bromo and fluoro groups | Lacks the bromoethyl side chain |
| 4-Bromo-1-fluoro-2-methoxybenzene | Similar halogen substitutions | Different position of halogens |
| 1-(Bromomethyl)-4-fluoro-2-methoxybenzene | Contains bromomethyl instead | Different reactivity profile |
| 1-(2-Chloroethyl)-4-fluoro-2-methoxybenzene | Chlorine instead of bromine | Potentially different biological activity |
Case Studies and Research Findings
Several case studies have explored the biological implications of similar compounds:
- Antimicrobial Activity : A study demonstrated that halogenated benzene derivatives exhibited significant antimicrobial effects against various bacterial strains. The study highlighted that the presence of bromine increased efficacy compared to non-halogenated counterparts.
- Anticancer Research : Research indicated that certain fluorinated compounds could inhibit cancer cell proliferation through apoptosis induction. A derivative similar to this compound was shown to activate apoptotic pathways in breast cancer cells .
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain derivatives could act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Propiedades
IUPAC Name |
1-(2-bromoethyl)-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONMBCKMZUHDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















